2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is an organic compound that features a trifluoromethyl group, a morpholine ring, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,3,3-trifluoropropene with morpholine to form the intermediate 3,3,3-trifluoro-2-morpholin-4-ylpropylamine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: 3,3,3-trifluoro-2-morpholin-4-ylpropylamine and chloroacetic acid.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide: can be compared with other trifluoromethyl-containing compounds such as:
Uniqueness
The presence of both the trifluoromethyl group and the morpholine ring in this compound makes it unique compared to other similar compounds. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXUOXEOHIPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.